

p-Menthan-7-ol chemical properties and structure

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Compound of Interest

Compound Name: *p*-Menthan-7-ol

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An In-depth Technical Guide to **p-Menthan-7-ol**: Chemical Properties and Structure

Introduction

p-Menthan-7-ol, also known by synonyms such as (4-propan-2-ylcyclohexyl)methanol and Mayol, is a monoterpenoid alcohol.[1][2] It is a fragrance ingredient utilized in a variety of consumer products, including decorative cosmetics, shampoos, soaps, and household cleaners.[3] This compound is valued for its fresh, clean, and soft floral odor, reminiscent of magnolia, tuberose, and muguet (lily of the valley).[3] Commercially, **p-menthan-7-ol** is typically available as a mixture of its cis and trans stereoisomers.[3][4] This guide provides a detailed overview of the chemical properties, structure, synthesis, and analysis of **p-menthan-7-ol** for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physical and chemical properties of **p-menthan-7-ol** are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from formulation to biological interactions.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₂₀ O	[1][2]
Molecular Weight	156.27 g/mol	[2][5]
Appearance	Clear, colorless liquid	[1][6]
Odor	Fresh, clean, floral (magnolia, grassy)	[1][3]
Boiling Point	101 °C at 2 Torr; 114 °C at 11 Torr; 223-224 °C at 760 Torr (est.)	[2][6][7]
Density	0.9051 g/cm ³ at 30 °C; 0.912-0.920 g/cm ³ at 20 °C	[1][2]
Refractive Index	1.466-1.471	[1][6]
Water Solubility	Practically insoluble or insoluble	[1][6]
XLogP3	3	[6]
Topological Polar Surface Area	20.2 Å ²	[6]
Flash Point	97.2 °C	[8]
Vapor Pressure	0.0192 mmHg at 25 °C	[8]

Chemical Structure and Stereoisomerism

The systematic IUPAC name for **p-menthan-7-ol** is (4-propan-2-ylcyclohexyl)methanol.[1] Its structure consists of a cyclohexane ring substituted with an isopropyl group at position 4 and a hydroxymethyl group at position 1. The numbering of the parent p-menthane structure places the isopropyl group at C1 and the methyl group at C4; however, in **p-menthan-7-ol**, the alcohol is a hydroxymethyl substituent, leading to the IUPAC nomenclature based on cyclohexanemethanol.

p-Menthan-7-ol exists as two geometric isomers: cis and trans.[9][10] These isomers differ in the spatial arrangement of the isopropyl and hydroxymethyl groups relative to the plane of the

cyclohexane ring.

- **cis-p-Menthan-7-ol**: The isopropyl and hydroxymethyl groups are on the same side of the cyclohexane ring.
- **trans-p-Menthan-7-ol**: The isopropyl and hydroxymethyl groups are on opposite sides of the cyclohexane ring.

Commercial preparations of **p-menthan-7-ol** are typically a mixture of these two isomers, with the cis isomer often being the predominant component, ranging from 60-80%.^[3]

Stereoisomers of **p-Menthan-7-ol**.

Experimental Protocols

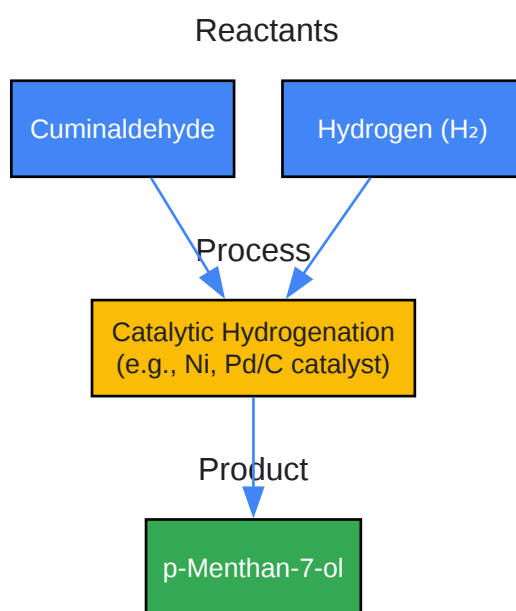
Synthesis of p-Menthan-7-ol

A common industrial synthesis route for **p-menthan-7-ol** involves the hydrogenation of cuminaldehyde.^[3]

Methodology: Hydrogenation of Cuminaldehyde

- **Reactants and Catalyst**: Cuminaldehyde (4-isopropylbenzaldehyde) is used as the starting material. A suitable hydrogenation catalyst, such as a noble metal catalyst (e.g., Palladium on carbon, Rhodium) or Raney nickel, is employed.
- **Reaction Conditions**: The reaction is typically carried out in a high-pressure reactor (autoclave). Cuminaldehyde is dissolved in a suitable solvent (e.g., an alcohol like ethanol or isopropanol).
- **Hydrogenation**: The reactor is charged with the cuminaldehyde solution and the catalyst. It is then purged and pressurized with hydrogen gas. The reaction mixture is heated and agitated to ensure efficient mixing and contact between the reactants, catalyst, and hydrogen.
- **Monitoring**: The reaction progress is monitored by measuring the uptake of hydrogen or by analytical techniques such as Gas Chromatography (GC) to check for the disappearance of the starting material.

- **Work-up and Purification:** Once the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed from the filtrate by distillation under reduced pressure. The resulting crude **p-menthan-7-ol** is purified by fractional distillation to yield the final product.



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Synthesis of **p-Menthan-7-ol** from Cuminaldehyde.

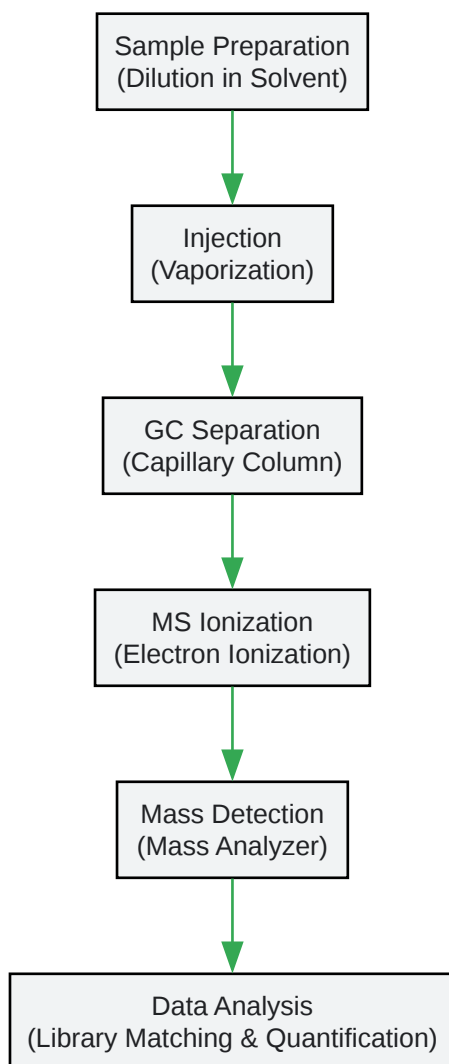
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **p-menthan-7-ol**.^[11] It is particularly useful for analyzing the isomeric composition of commercial mixtures.

Methodology: GC-MS Analysis

- **Sample Preparation:** A dilute solution of the **p-menthan-7-ol** sample is prepared in a volatile organic solvent, such as methanol or hexane.^[11]

- **Injection:** A small volume (typically 1 μL) of the prepared sample is injected into the GC inlet, which is heated to a high temperature (e.g., 230°C) to vaporize the sample.[\[11\]](#)
- **Gas Chromatography Separation:** The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column.[\[11\]](#) The column is coated with a stationary phase that separates the components of the mixture based on their boiling points and affinities for the stationary phase. A temperature program is used to ramp the column oven temperature (e.g., starting at 70°C and increasing to 230°C) to facilitate the separation of components.[\[11\]](#) The cis and trans isomers of **p-menthan-7-ol** will have different retention times.
- **Mass Spectrometry Detection:** As the separated components elute from the GC column, they enter the mass spectrometer. They are ionized, typically by electron ionization (EI), which fragments the molecules into characteristic patterns.[\[11\]](#)
- **Data Analysis:** The mass spectrometer detects and records the mass-to-charge ratio of these fragments. The resulting mass spectrum serves as a "fingerprint" for each compound. By comparing the obtained mass spectra with a library of known spectra (e.g., NIST library), the identity of the compounds can be confirmed.[\[1\]](#)[\[11\]](#) The area under each peak in the chromatogram is proportional to the amount of that component, allowing for quantitative analysis of the isomer ratio.



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General workflow for GC-MS analysis.

Biological Activity and Applications

p-Menthan-7-ol is primarily used as a fragrance ingredient.[1][3] It is also recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][12] While extensive data on specific signaling pathways is not readily available, its use in consumer products necessitates safety and toxicological evaluation. Toxicologic and dermatologic reviews have been conducted to assess its safety when used as a fragrance ingredient.[13][14] Some studies on related p-menthane derivatives suggest potential for other biological activities, though specific research on **p-menthan-7-ol** in drug development is limited.[15] It has been classified as a potential

human toxicant or allergen by the International Fragrance Association (IFRA), leading to restrictions on its concentration in final products.[16][17]

Conclusion

p-Menthan-7-ol is a commercially significant monoterpenoid alcohol with well-defined chemical and physical properties. Its structure, particularly its stereoisomerism, plays a role in its characteristic floral fragrance. Standard organic synthesis and analytical techniques, such as the hydrogenation of cuminaldehyde and GC-MS analysis, are central to its production and quality control. While its primary application is in the fragrance and flavor industry, its biological properties and safety continue to be of interest to researchers and regulatory bodies. This guide provides a foundational technical overview for professionals working with this compound.

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